Clobenzepam

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Clobenzepam is a benzodiazepine derivative known for its anticonvulsant and anxiolytic properties. It is primarily used in the treatment of epilepsy and anxiety disorders. Benzodiazepines, including this compound, function by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Clobenzepam can be synthesized through several methods, typically involving the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorobenzophenone with ethyl chloroformate to form an intermediate, which is then cyclized to produce this compound. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. Continuous flow chemistry is often employed to enhance efficiency and yield. This method involves the use of microreactors where the reactants are continuously pumped through a series of reaction chambers, allowing for precise control over reaction conditions and minimizing the risk of side reactions .

Análisis De Reacciones Químicas

Types of Reactions: Clobenzepam undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction of this compound typically involves the conversion of the nitro group to an amino group.

Substitution: Halogen substitution reactions can occur, where the chlorine atom in this compound is replaced by other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents such as thionyl chloride or bromine.

Major Products:

Oxidation: this compound N-oxide.

Reduction: Amino derivatives of this compound.

Substitution: Various halogenated or functionalized derivatives of this compound.

Aplicaciones Científicas De Investigación

Clobenzepam has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of benzodiazepine derivatives and their chemical properties.

Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.

Medicine: Extensively studied for its anticonvulsant and anxiolytic effects, making it a valuable tool in the treatment of epilepsy and anxiety disorders.

Industry: Utilized in the development of new benzodiazepine-based therapeutics and in the study of drug metabolism and pharmacokinetics

Mecanismo De Acción

Clobenzepam exerts its effects by binding to the GABA-A receptor in the central nervous system. This binding increases the receptor’s affinity for GABA, the primary inhibitory neurotransmitter in the brain. The enhanced GABAergic activity leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. This mechanism underlies this compound’s anticonvulsant and anxiolytic properties .

Comparación Con Compuestos Similares

Clonazepam: Known for its long duration of action and high potency in treating seizures.

Diazepam: Widely used for its anxiolytic and muscle relaxant properties.

Lorazepam: Preferred for its rapid onset of action and use in acute anxiety episodes.

Midazolam: Commonly used as a sedative in medical procedures due to its short duration of action

Clobenzepam’s distinct pharmacological profile makes it particularly effective in certain clinical scenarios, such as refractory epilepsy and specific anxiety disorders.

Actividad Biológica

Clobenzepam is a benzodiazepine derivative recognized for its anxiolytic, anticonvulsant, and muscle relaxant properties. Its biological activity primarily involves modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system, which plays a crucial role in inhibiting neuronal excitability throughout the nervous system. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound acts as a positive allosteric modulator at the GABA-A receptor. By enhancing the binding of GABA to its receptor, this compound increases the frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability. This mechanism underlies its therapeutic effects in anxiety disorders and seizure management.

- GABA-A Receptor Modulation : this compound binds to specific sites on the GABA-A receptor, facilitating increased chloride ion influx when GABA is present.

- Neuronal Effects : The resultant hyperpolarization decreases the likelihood of action potentials, producing sedative and anxiolytic effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and significant bioavailability:

| Parameter | Value |

|---|---|

| Absorption | Rapid; peak plasma levels in 1-4 hours |

| Bioavailability | Approximately 90% |

| Protein Binding | 82-86% |

| Metabolism | Hepatic; primarily by CYP3A4 |

| Half-Life | 30-40 hours |

This compound undergoes extensive hepatic metabolism, with less than 2% excreted unchanged in urine. The drug's pharmacokinetics can be influenced by factors such as age, liver function, and concurrent medications.

Case Studies and Clinical Trials

- Anxiety Disorders : A retrospective study involving 180 patients demonstrated that this compound was effective in reducing anxiety symptoms as measured by the Clinical Global Impression Scale (CGI). The study found no significant difference in efficacy compared to other benzodiazepines like alprazolam and lorazepam but noted a lower incidence of side effects in the this compound group .

- Epilepsy Management : this compound has been evaluated for its anticonvulsant properties. In a clinical trial, patients with refractory epilepsy showed significant seizure reduction when treated with this compound compared to baseline measurements. The drug's long half-life allows for once-daily dosing, improving patient adherence .

- Dependence Treatment : A case report highlighted the use of this compound in treating benzodiazepine dependence. The patient transitioned from high-dose use of other benzodiazepines to this compound, resulting in reduced cravings and withdrawal symptoms .

Safety Profile

While this compound is generally well-tolerated, it is associated with several adverse effects:

- Common Side Effects : Drowsiness, dizziness, and cognitive impairment.

- Serious Risks : Dependence and withdrawal symptoms upon abrupt discontinuation.

- Contraindications : Patients with severe respiratory insufficiency or acute narrow-angle glaucoma should avoid this compound.

Propiedades

Número CAS |

1159-93-9 |

|---|---|

Fórmula molecular |

C17H18ClN3O |

Peso molecular |

315.8 g/mol |

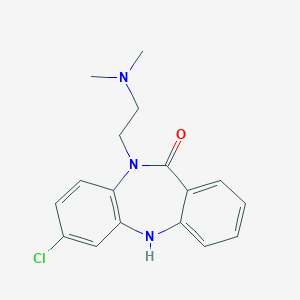

Nombre IUPAC |

2-chloro-5-[2-(dimethylamino)ethyl]-11H-benzo[b][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C17H18ClN3O/c1-20(2)9-10-21-16-8-7-12(18)11-15(16)19-14-6-4-3-5-13(14)17(21)22/h3-8,11,19H,9-10H2,1-2H3 |

Clave InChI |

IDWVKNARDDZONS-UHFFFAOYSA-N |

SMILES |

CN(C)CCN1C2=C(C=C(C=C2)Cl)NC3=CC=CC=C3C1=O |

SMILES canónico |

CN(C)CCN1C2=C(C=C(C=C2)Cl)NC3=CC=CC=C3C1=O |

melting_point |

165.5 °C |

Key on ui other cas no. |

1159-93-9 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.